molecular formula C27H24N2O2 B13393218 4-Phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole

4-Phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole

Cat. No.: B13393218
M. Wt: 408.5 g/mol
InChI Key: CXTGPFGXKVGOQY-UHFFFAOYSA-N
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Description

4-Phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole is a complex organic compound characterized by its unique structure, which includes two oxazole rings and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the oxazole ring through the reaction of a phenyl-substituted amine with an aldehyde, followed by cyclization in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-Phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole is unique due to its dual oxazole rings and the specific arrangement of phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

The compound 4-Phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole (CAS No. 150529-93-4) is a complex organic molecule belonging to the oxazole family. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula

The molecular formula for this compound is C23H24N2O2C_{23}H_{24}N_2O_2, indicating it contains 23 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.

Structural Representation

The structure comprises two oxazole rings and a dihydroindenyl group, which contribute to its biological activity.

Research indicates that compounds with oxazole moieties often exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Oxazoles have been noted for their potential as antimicrobial agents. The presence of the phenyl groups may enhance their lipophilicity, aiding in membrane penetration and increasing efficacy against bacterial strains.
  • Anticancer Properties : Some studies suggest that oxazole derivatives can inhibit cancer cell proliferation through various pathways such as apoptosis induction and cell cycle arrest. This compound's specific mechanism may involve modulation of signaling pathways associated with tumor growth.
  • Neuroprotective Effects : There is emerging evidence that oxazole derivatives can exert neuroprotective effects by scavenging free radicals and reducing oxidative stress in neuronal cells.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of oxazole derivatives against various bacterial strains. The results indicated significant inhibition at low micromolar concentrations .
  • Anticancer Activity Research : A research article in Cancer Letters reported that a related oxazole compound demonstrated potent anticancer activity in vitro against human breast cancer cells, showing IC50 values in the nanomolar range .
  • Neuroprotection Study : In a study published in Neuropharmacology, researchers found that certain oxazole derivatives protected neuronal cells from oxidative damage induced by glutamate toxicity .

Summary of Findings

The biological activity of this compound appears promising based on its structural characteristics and preliminary research findings. While further studies are needed to elucidate its full potential and mechanisms of action, existing literature suggests it may serve as a lead compound for developing new therapeutic agents.

Comparative Table of Biological Activities

Activity TypeRelated CompoundMechanism of ActionReference
AntimicrobialOxazole Derivative AMembrane disruptionJournal of Medicinal Chemistry
AnticancerOxazole Derivative BApoptosis inductionCancer Letters
NeuroprotectiveOxazole Derivative CFree radical scavengingNeuropharmacology

Properties

Molecular Formula

C27H24N2O2

Molecular Weight

408.5 g/mol

IUPAC Name

4-phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C27H24N2O2/c1-3-9-19(10-4-1)23-17-30-25(28-23)27(15-21-13-7-8-14-22(21)16-27)26-29-24(18-31-26)20-11-5-2-6-12-20/h1-14,23-24H,15-18H2

InChI Key

CXTGPFGXKVGOQY-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2(CC3=CC=CC=C3C2)C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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